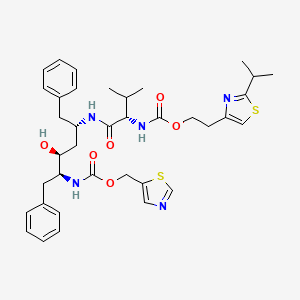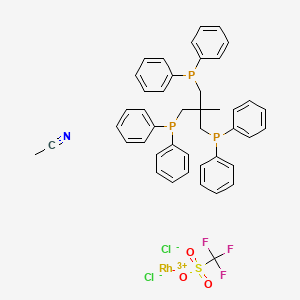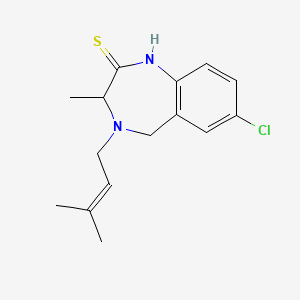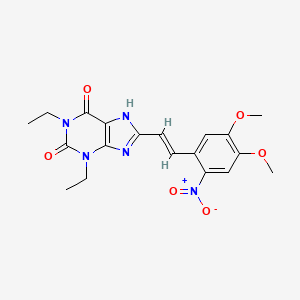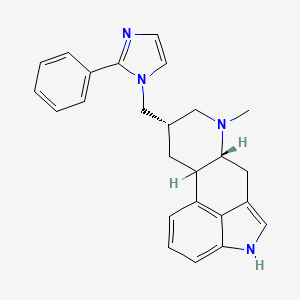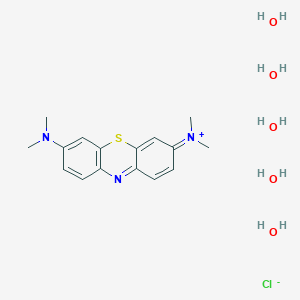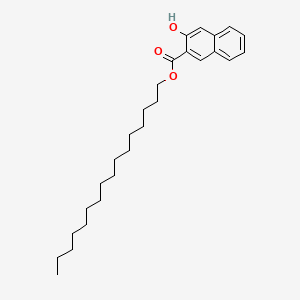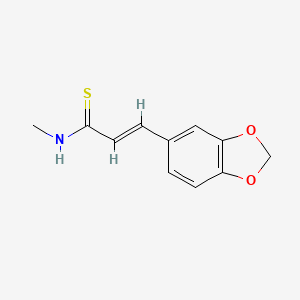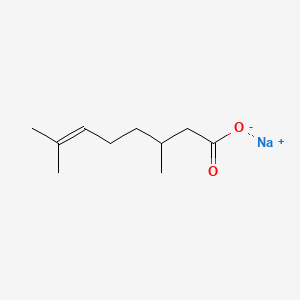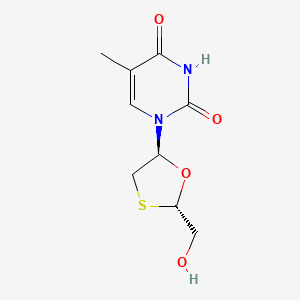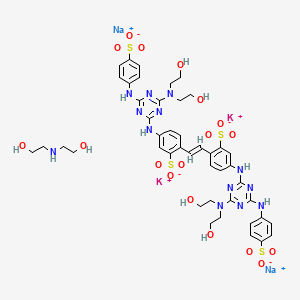
1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile is a complex organic compound It is characterized by its unique structure, which includes a butyl group, a chlorobenzoyl group, a nitrophenyl group, and an azo linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile likely involves multiple steps, including the formation of the azo linkage and the introduction of the various functional groups. Typical reaction conditions may include:
Azo Coupling Reaction: This step involves the reaction of a diazonium salt with an aromatic compound to form the azo linkage.
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid.
Chlorobenzoylation: Introduction of the chlorobenzoyl group using chlorobenzoyl chloride in the presence of a base.
Butylation: Introduction of the butyl group using butyl halides.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: Various substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Applications De Recherche Scientifique
1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile may have applications in various scientific fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Use in the development of new materials or as a component in industrial processes.
Mécanisme D'action
The mechanism of action of 1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile: can be compared with other azo compounds, nitrophenyl derivatives, and chlorobenzoyl-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of the azo linkage, nitrophenyl group, and chlorobenzoyl group may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
90729-40-1 |
|---|---|
Formule moléculaire |
C24H20ClN5O5 |
Poids moléculaire |
493.9 g/mol |
Nom IUPAC |
1-butyl-5-[[4-(4-chlorobenzoyl)-2-nitrophenyl]diazenyl]-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C24H20ClN5O5/c1-3-4-11-29-23(32)18(13-26)14(2)21(24(29)33)28-27-19-10-7-16(12-20(19)30(34)35)22(31)15-5-8-17(25)9-6-15/h5-10,12,32H,3-4,11H2,1-2H3 |
Clé InChI |
PCETZZQOJIFQOM-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-])C)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




